1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
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Overview
Description
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a thiophene group
Preparation Methods
The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone, while the thiophene group can be introduced via a cross-coupling reaction. The final step involves the formation of the pyrrolidine ring and its attachment to the quinoxaline and thiophene groups under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides and thiophene sulfoxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline and thiophene derivatives.
Scientific Research Applications
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The thiophene group can interact with proteins and enzymes, inhibiting their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene groups are known for their electronic properties and applications in materials science.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their versatile reactivity and biological activities.
Properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-18(9-13-6-8-24-12-13)21-7-5-14(11-21)23-17-10-19-15-3-1-2-4-16(15)20-17/h1-4,6,8,10,12,14H,5,7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUWPRBSWORDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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